
4-Dehydroxy-4-amino Ezetimibe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Dehydroxy-4-amino Ezetimibe is a derivative of Ezetimibe, a medication primarily used to reduce cholesterol levels by inhibiting the absorption of cholesterol in the intestines . This compound is characterized by the presence of an amino group replacing the hydroxyl group at the fourth position of the azetidinone ring, which may influence its biological activity and pharmacokinetic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dehydroxy-4-amino Ezetimibe typically involves the modification of Ezetimibe. One common method includes the reduction of the hydroxyl group at the fourth position to an amino group. This can be achieved through a series of steps involving protection, reduction, and deprotection reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the conversion of Ezetimibe to its dehydroxy-amino derivative .
化学反应分析
Types of Reactions: 4-Dehydroxy-4-amino Ezetimibe can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted amines .
科学研究应用
4-Dehydroxy-4-amino Ezetimibe has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its potential effects on cholesterol metabolism and absorption.
Industry: It is used in the pharmaceutical industry for the development of new cholesterol-lowering drugs.
作用机制
The mechanism of action of 4-Dehydroxy-4-amino Ezetimibe is similar to that of Ezetimibe. It inhibits the absorption of cholesterol in the intestines by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. This inhibition reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels . The presence of the amino group may alter its binding affinity and efficacy compared to Ezetimibe .
相似化合物的比较
Ezetimibe: The parent compound, used to lower cholesterol levels by inhibiting intestinal cholesterol absorption.
Deuterium-labeled Ezetimibe: Used in drug metabolism studies to track the absorption and distribution of Ezetimibe.
Ezetimibe-glucuronide: A metabolite of Ezetimibe that retains cholesterol-lowering activity.
Uniqueness: 4-Dehydroxy-4-amino Ezetimibe is unique due to the presence of an amino group at the fourth position, which may enhance its pharmacokinetic properties and efficacy in lowering cholesterol levels compared to its parent compound .
属性
IUPAC Name |
(3R,4S)-4-(4-aminophenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N2O2/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-9-19(27)10-4-16)28(24(21)30)20-11-7-18(26)8-12-20/h1-12,21-23,29H,13-14,27H2/t21-,22+,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKCYAYZFIZTRF-XPWALMASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,6-Dimethyl-[1,3]thiazolo[4,5-f][1,3]benzoxazole](/img/structure/B570652.png)
![(1'R,2'R,3'Ar,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxamide](/img/structure/B570658.png)

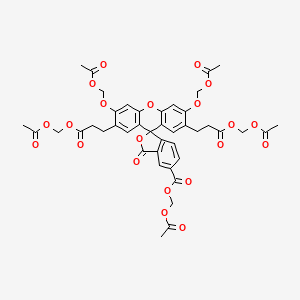
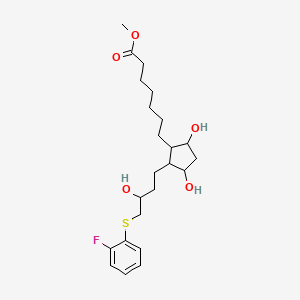
![2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B570662.png)
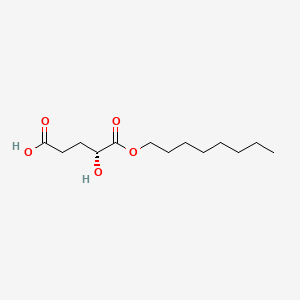
![methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B570666.png)
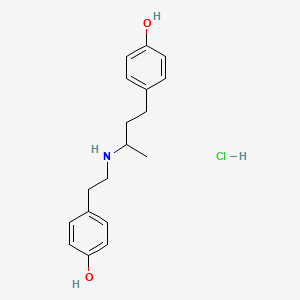
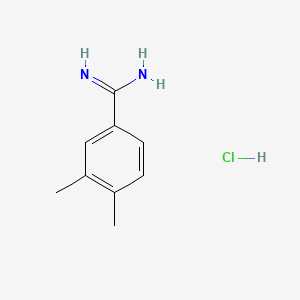

![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)
